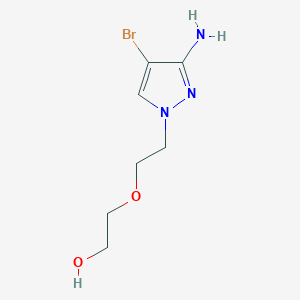
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-methylsulfanyl-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid: is a complex organic compound that features a benzoic acid core substituted with a diazinane ring and a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid typically involves multi-step organic reactions. A possible synthetic route could start with the functionalization of benzoic acid, followed by the introduction of the diazinane ring and the methylsulfanyl group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be scaled up using batch or continuous flow reactors. Process optimization would focus on cost-effectiveness, safety, and environmental impact. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the diazinane ring or the benzoic acid moiety, potentially yielding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzoic acid ring or the diazinane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group could yield sulfoxides or sulfones, while reduction of the diazinane ring could produce amines.
科学研究应用
Chemistry: : The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules. Biology Medicine : Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Industry : Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: Lacks the methylsulfanyl group, potentially altering its chemical reactivity and biological activity.
2-(methylsulfanyl)benzoic acid: Lacks the diazinane ring, which could affect its overall stability and interaction with biological targets.
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)phenylacetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid, which might influence its solubility and pharmacokinetics.
Uniqueness
The unique combination of the diazinane ring and the methylsulfanyl group on the benzoic acid core distinguishes 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid from other compounds. This structural uniqueness could confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C12H12N2O4S |
|---|---|
分子量 |
280.30 g/mol |
IUPAC 名称 |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C12H12N2O4S/c1-19-9-3-2-7(6-8(9)11(16)17)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18) |
InChI 键 |
AUMMXYHYAYRJMG-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=C(C=C1)N2CCC(=O)NC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid](/img/structure/B13490819.png)







![sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)




